molecular formula C9H8N2O2 B7777346 2-(hydroxymethyl)-1H-quinazolin-4-one

2-(hydroxymethyl)-1H-quinazolin-4-one

Cat. No.: B7777346
M. Wt: 176.17 g/mol
InChI Key: QXGGDTNBLBJSIJ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1H-quinazolin-4-one is a quinazolinone derivative of significant interest in organic and medicinal chemistry research. This compound serves as a versatile synthetic intermediate for constructing more complex molecular architectures. Quinazolin-4-one scaffolds are widely investigated for their diverse biological activities, and the hydroxymethyl group at the 2-position provides a reactive handle for further chemical modification, such as conjugation or cyclization reactions . In a research context, this core structure is associated with several potential areas of application. Quinazolinone derivatives have been extensively studied as key scaffolds in the development of potential cytotoxic agents, with some designed hybrids demonstrating promising dual inhibitory activity against therapeutic targets like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . Furthermore, related dihydroquinazolin-4(1H)-one analogues have been reported to exhibit notable anti-inflammatory properties, which are potentially linked to mechanisms such as the inhibition of protein denaturation and free radical scavenging activity . The intrinsic fluorescence properties of the quinazolinone core also make it a candidate for developing chemical sensors and fluorogenic assays, for instance, in the detection of metal ions . This product is intended for research purposes as a chemical building block or reference standard in investigative studies. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(hydroxymethyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-5-8-10-7-4-2-1-3-6(7)9(13)11-8/h1-4,12H,5H2,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGGDTNBLBJSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(hydroxymethyl)-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of advanced organic synthesis techniques. These methods often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired chemical structure.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This typically includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(hydroxymethyl)-1H-quinazolin-4-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can range from simple derivatives to more complex molecules with enhanced biological or chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that quinazolinone derivatives, including 2-(hydroxymethyl)-1H-quinazolin-4-one, exhibit notable anticancer properties. Quinazoline-based compounds have been identified as effective inhibitors against various cancer types such as breast, prostate, and pancreatic cancers due to their ability to inhibit specific kinases involved in tumor growth and progression . For instance, derivatives of quinazolinone have shown efficacy as poly ADP ribose polymerase (PARP) inhibitors, which are crucial in treating breast cancer .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Studies have demonstrated that certain quinazolinone derivatives possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Antioxidant Activity
Recent studies have evaluated the antioxidant properties of this compound. Antioxidants are critical in combating oxidative stress-related diseases. The compound has shown promising results in various assays designed to measure its ability to scavenge free radicals .

Case Study 1: Anticancer Activity Assessment

In a study focused on the anticancer potential of quinazolinone derivatives, a series of compounds were synthesized and tested against several cancer cell lines. The results indicated that modifications at specific positions on the quinazolinone ring significantly enhanced cytotoxicity against breast cancer cells compared to standard treatments .

Case Study 2: Antimicrobial Testing

Another research effort evaluated the antimicrobial efficacy of various quinazolinone derivatives against common bacterial strains. The study found that certain derivatives exhibited potent activity against resistant strains, suggesting their potential utility in treating infections caused by multidrug-resistant pathogens .

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerInhibition of key kinases; effective against breast and prostate cancers
AntimicrobialSignificant antibacterial and antifungal properties
AntioxidantEffective scavenging of free radicals; potential in oxidative stress diseases

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but typically include key enzymes, receptors, and signaling molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(hydroxymethyl)-1H-quinazolin-4-one, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis often involves oxidative coupling of stable precursors like 2-aminobenzamide with alcohols under green conditions (e.g., using oxygen as an oxidant and t-BuONa as a base at 120°C for 24 hours). Solvent choice (e.g., ethanol or dimethyl sulfoxide) and temperature control are critical for yield optimization. Alternative methods include multi-step reactions with sodium borohydride for hydroxymethyl group introduction .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is used to identify functional groups and confirm regiochemistry. X-ray crystallography provides precise spatial arrangement of the quinazolinone core and hydroxymethyl substituent. Mass spectrometry validates molecular weight and purity .

Q. What functional groups in this compound influence its chemical reactivity?

  • Methodological Answer : The hydroxymethyl group (-CH2OH) enhances solubility and participates in hydrogen bonding, while the quinazolinone core facilitates π-π stacking interactions. The lactam moiety (C=O) is reactive toward nucleophiles, enabling derivatization via alkylation or acylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). Replicate studies using standardized protocols (e.g., MTT assays for cytotoxicity) and validate target engagement via enzyme inhibition assays. Structural analogs (e.g., chloro- or methoxy-substituted derivatives) can clarify structure-activity relationships .

Q. What strategies improve the yield of this compound in large-scale synthesis?

  • Methodological Answer : Optimize solvent polarity (e.g., switch from ethanol to DMF for better solubility) and employ catalytic systems (e.g., heterogeneous acids) to enhance reaction efficiency. Monitor reaction progress via TLC or HPLC to minimize byproduct formation .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like tyrosine kinase or PARP. Density Functional Theory (DFT) calculations assess electronic properties of the hydroxymethyl group, correlating with experimental IC50 values .

Q. What safety protocols are recommended for handling quinazolinone derivatives during synthesis?

  • Methodological Answer : Follow OSHA-compliant guidelines: use fume hoods for reactions involving volatile reagents (e.g., chloroacetyl chloride), wear nitrile gloves to avoid skin irritation, and dispose of waste via approved chemical protocols. Refer to Safety Data Sheets (SDS) for hazard-specific first-aid measures .

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